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Compound of Interest

Compound Name: 11-Deoxy-13-deoxodaunorubicin

Cat. No.: B15565492 Get Quote

For researchers, scientists, and drug development professionals, the synthesis and structural

confirmation of novel daunorubicin analogues are critical steps in the quest for more effective

and less cardiotoxic anticancer agents. This guide provides a comparative analysis of 11-
deoxy-13-deoxodaunorubicin analogues, focusing on the synthetic pathways, structural

characterization, and the implications of these modifications on biological activity.

The anthracycline antibiotic daunorubicin is a potent chemotherapeutic agent, but its clinical

use is often limited by dose-dependent cardiotoxicity. This has driven the development of

analogues with modified structures aimed at improving the therapeutic index. The removal of

the hydroxyl group at the 11-position and the carbonyl group at the 13-position of the

daunorubicin aglycone represents a significant alteration that is hypothesized to impact the

drug's interaction with its biological targets and its metabolic profile.

Synthetic Pathways: Crafting the Modified Core
The synthesis of 11-deoxy-13-deoxodaunorubicin analogues is a multi-step process that

hinges on the successful construction of the modified aglycone, followed by glycosylation with

the daunosamine sugar.

Two primary strategies for the synthesis of the tetracyclic core of the aglycone, 11-

deoxydaunomycinone, are the Hauser annulation and a Friedel-Crafts-based approach. The
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subsequent reduction of the C-13 ketone to a hydroxyl group, and in the case of 13-deoxo

analogues, its complete removal, are key transformations.

Table 1: Comparison of Key Synthetic Steps for 11-Deoxy-Aglycone Synthesis

Reaction Step
Hauser Annulation
Route

Friedel-Crafts
Route

Reported Yield

Key Bond Formation

Annulation of

Phthalide Sulfone and

Michael Acceptor

Friedel-Crafts

Acylation
~60-70%

Cyclization to

Tetracycle
Included in annulation

Acid-catalyzed

cyclization
~75-85%

Note: Yields are approximate and can vary based on specific reagents and conditions.

The subsequent glycosylation of the 11-deoxy-aglycone with a protected daunosamine donor is

a critical step that introduces the sugar moiety essential for biological activity. This is often

followed by deprotection and any further modifications at the C-13 position.

Structural Confirmation: Spectroscopic Analysis
Confirming the precise structure of the synthesized analogues is paramount. This is achieved

through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Expected Spectroscopic Data for Structural Confirmation
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Technique Purpose

Expected Observations for
11-deoxy-13-
deoxodaunorubicin
Analogues

¹H NMR
To determine the proton

environment of the molecule.

- Absence of the signal

corresponding to the C-11

hydroxyl proton.- Alteration of

signals for protons in the

vicinity of the C-13 position

(e.g., C-14 methyl protons).

¹³C NMR
To identify all carbon atoms in

the molecule.

- Absence of the carbon signal

corresponding to the C-11

hydroxyl-bearing carbon.-

Upfield shift of the C-13 carbon

signal, or its absence in fully

deoxygenated analogues.

Mass Spectrometry (e.g., ESI-

MS)

To determine the molecular

weight and fragmentation

pattern.

- A molecular ion peak

corresponding to the

calculated mass of the 11-

deoxy-13-deoxo analogue.-

Fragmentation patterns

consistent with the loss of the

sugar moiety and other

characteristic fragments.

Infrared (IR) Spectroscopy To identify functional groups.

- Absence of the characteristic

C=O stretching frequency for

the C-13 ketone.

While specific, publicly available spectra for 11-deoxy-13-deoxodaunorubicin are scarce, the

expected shifts and fragmentation patterns can be inferred from data on related daunorubicin

derivatives. For instance, ¹H and ¹³C NMR have been effectively used to analyze functionalized

doxorubicin and daunorubicin derivatives, providing a baseline for interpreting the spectra of

new analogues.[1]
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Experimental Protocols
General Synthesis of 11-Deoxydaunomycinone
(Aglycone) via Friedel-Crafts Acylation
This protocol outlines a general approach to the synthesis of the key aglycone intermediate.

Preparation of Reactants: In a flame-dried, three-necked flask equipped with a magnetic

stirrer, dropping funnel, and a nitrogen inlet, a solution of a suitable phthalic anhydride

derivative in an anhydrous solvent (e.g., dichloromethane) is prepared.

Friedel-Crafts Reaction: The solution is cooled to 0°C, and a Lewis acid catalyst (e.g.,

aluminum chloride) is added portion-wise. A solution of a substituted hydroquinone derivative

in the same solvent is then added dropwise.

Reaction and Quenching: The reaction mixture is stirred at room temperature until

completion (monitored by TLC). The reaction is then quenched by pouring it into a mixture of

ice and hydrochloric acid.

Extraction and Purification: The organic layer is separated, washed with water and brine,

dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude

product is purified by column chromatography on silica gel to yield the tetracyclic product.

Demethylation and Cyclization: The tetracyclic product is then subjected to demethylation

(e.g., using a strong acid) followed by an acid-catalyzed cyclization to afford 11-

deoxydaunomycinone.

Glycosylation of 11-Deoxydaunomycinone
This step introduces the daunosamine sugar to the aglycone.

Preparation: In a flame-dried flask under an inert atmosphere, 11-deoxydaunomycinone and

a glycosyl promoter (e.g., silver triflate) are dissolved in an anhydrous aprotic solvent (e.g.,

dichloromethane).

Addition of Glycosyl Donor: The mixture is cooled to a low temperature (e.g., -78°C), and a

solution of a protected daunosaminyl halide (e.g., chloride or bromide) in the same solvent is
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added dropwise.

Reaction: The reaction is stirred at low temperature and allowed to warm slowly to room

temperature overnight.

Work-up and Purification: The reaction is quenched, filtered, and the filtrate is washed and

concentrated. The crude product is purified by column chromatography to yield the protected

glycoside.

Reduction of the C-13 Ketone
This final step yields the "deoxo" (in the sense of being reduced to an alcohol) analogue.

Dissolution: The C-13 ketone-containing precursor is dissolved in a suitable solvent such as

methanol.

Reduction: The solution is cooled to 0°C, and a reducing agent (e.g., sodium borohydride) is

added portion-wise.

Monitoring and Quenching: The reaction is monitored by TLC. Once complete, it is quenched

by the addition of a weak acid or acetone.

Purification: The product is extracted with an organic solvent, dried, and purified by

chromatography.

Comparative Biological Activity
The structural modifications at the C-11 and C-13 positions are expected to have a profound

impact on the biological activity of the daunorubicin analogues.

C-11 Deoxy Modification: The removal of the C-11 hydroxyl group may alter the molecule's

planarity and its ability to intercalate into DNA. It could also affect its interaction with

topoisomerase II, a key enzyme in its mechanism of action.

C-13 Deoxo Modification: The reduction of the C-13 ketone to a hydroxyl group, or its

complete removal, is anticipated to reduce cardiotoxicity. The C-13 ketone is a substrate for

carbonyl reductases, leading to the formation of daunorubicinol, a metabolite implicated in

cardiotoxic effects. A study on C-13 deoxydoxorubicin, an analogue of the related drug
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doxorubicin, showed that it did not cause the same level of cardiac impairment as the parent

drug in animal models.[2]

While direct comparative cytotoxicity data for 11-deoxy-13-deoxodaunorubicin analogues

against the parent compound, daunorubicin, is not widely available in the public domain, it is

anticipated that these modifications may lead to a different efficacy and toxicity profile. For

instance, the primary metabolite of daunorubicin, daunorubicinol (which has a hydroxyl group

at C-13), exhibits significantly lower cytotoxic activity compared to daunorubicin itself.[3]

Signaling Pathways and Experimental Workflows
The presumed mechanism of action of these analogues remains the inhibition of DNA

synthesis and function, similar to the parent compound.

Synthesis Workflow Structural Confirmation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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